4-Hydroxy-5-methylquinoline-2-carboxylic acid
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Overview
Description
4-Hydroxy-5-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with methyl ketones in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-5-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating bacterial infections and other diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death .
Comparison with Similar Compounds
- Quinoline-2-carboxylic acid
- 4-Hydroxyquinoline
- 5-Methylquinoline
Comparison: 4-Hydroxy-5-methylquinoline-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to quinoline-2-carboxylic acid, it has enhanced antimicrobial properties due to the additional hydroxyl group. Similarly, it differs from 4-Hydroxyquinoline and 5-Methylquinoline by the presence of the carboxylic acid group, which allows for further functionalization and derivatization .
Properties
CAS No. |
36303-31-8 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-7-10(6)9(13)5-8(12-7)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
BBUTUPXHFJJRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
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